2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
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Description
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Agents
- Research has shown the potential of various acetamide derivatives, including N-(2-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide, as effective antibacterial and antifungal agents. Some compounds in this category have demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Antipsychotic Agents
- Certain derivatives of the compound have been found to exhibit antipsychotic-like profiles in behavioral animal tests. Notably, these derivatives do not interact with dopamine receptors, distinguishing them from clinically available antipsychotic agents. Their metabolic pathways and structure-activity relationships have been explored (Wise et al., 1987).
Anti-inflammatory Agents
- Several studies have synthesized and evaluated derivatives for their anti-inflammatory properties. Some compounds have shown higher efficacy in inhibiting oedema with lower ulcerogenic liability and acute toxicity compared to reference drugs like phenyl butazone (Singh, Bhati, & Kumar, 2008).
Antioxidant Properties
- Research has also focused on synthesizing and evaluating the antioxidant activity of various derivatives. Some compounds have shown significant activity in antioxidant assays, suggesting their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
Antiallergic Agents
- A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides derivatives have been prepared and evaluated as antiallergic compounds. Some of these derivatives have shown potent efficacy in antiallergic activity evaluation, indicating their potential use in allergic conditions (Menciu et al., 1999).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-3-25(4-2)20(27)14-26-13-16(15-9-5-8-12-19(15)26)21(28)22(29)24-18-11-7-6-10-17(18)23/h5-13H,3-4,14H2,1-2H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXGQLVJVNYOMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.